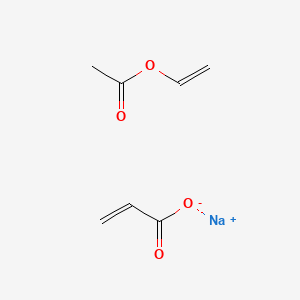

Vinyl acetate sodium acrylate

Cat. No. B8538197

Key on ui cas rn:

58931-94-5

M. Wt: 180.13 g/mol

InChI Key: NWHGMZPONNGHIZ-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04485209

Procedure details

A (vinyl acetate-sodium acrylate) copolymer water-in-oil emulsion was prepared according to the following procedures: An aqueous solution was prepared by mixing, under cooling conditions, 96.49 gm of acrylic acid, 163.75 gm of water, 130 gm of a 40 percent sodium hydroxide solution and 0.02 gm of ethylenediamine tetraacetic acid. Separately, an oil solution was prepared by mixing 5.8 gm of Span-80, 113.3 gm of Isopar-M and 6.5 gm of vinyl acetate. The two solutions were combined in a high speed waring blender to give a uniform emulsion. A catalyst solution was prepared by dissolving 0.26 gm of 2,2'-azobis(isobutyronitrile) in 3.13 ml of acetone. The monomer emulsion was then deoxygenated as described in Example 1. The polymerization was carried out in the manner as in Example 1, except that a one-liter pyrex glass reactor equipped as described in Example 1, was used. The product produced was a milky white emulsion containing about 24 percent by weight of the polymer. The polymer had an intrinsic viscosity of 4.2 dl/gm as measured in a one normal aqueous sodium chloride solution.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCCCCCCC/C=C\CCCCCC[CH2:44][C:45]([O:47][CH2:48][C@@H:49](O)[C@H]1OC[C@H](O)[C@H]1O)=[O:46].C(OC=C)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl-].[Na+]>CC(C)=O.O>[C:45]([O:47][CH:48]=[CH2:49])(=[O:46])[CH3:44].[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7] |f:1.2,7.8,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

96.49 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

|

Name

|

|

|

Quantity

|

163.75 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

5.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

|

Name

|

|

|

Quantity

|

6.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

0.26 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

|

Name

|

|

|

Quantity

|

3.13 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aqueous solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separately, an oil solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a uniform emulsion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A catalyst solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The monomer emulsion was then deoxygenated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product produced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing about 24 percent by weight of the polymer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C.C(C=C)(=O)[O-].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |